molecular formula C11H19IO2 B12754298 11-Iodo-10-undecylenic acid CAS No. 76998-90-8

11-Iodo-10-undecylenic acid

Cat. No.: B12754298
CAS No.: 76998-90-8
M. Wt: 310.17 g/mol
InChI Key: QYRCYLIYZMESCE-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Iodo-10-undecylenic acid: is an organic compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . This compound is a derivative of undecylenic acid, where an iodine atom is attached to the eleventh carbon of the undecylenic acid chain. It is a colorless liquid with a unique chemical structure that makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Iodo-10-undecylenic acid can be synthesized through the iodination of undecylenic acid. The process involves the reaction of undecylenic acid with iodine in the presence of a suitable catalyst. The reaction conditions typically include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 11-Iodo-10-undecylenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of undecylenic acid.

Scientific Research Applications

Chemistry: 11-Iodo-10-undecylenic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules .

Medicine: Its iodine content enhances its biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of 11-Iodo-10-undecylenic acid involves its interaction with cellular components. The iodine atom in the compound can disrupt cellular processes by:

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Undecylenic Acid: A precursor to 11-Iodo-10-undecylenic acid, lacking the iodine atom.

    10-Iodo-Undecanoic Acid: Similar structure but with the iodine atom on the tenth carbon.

    Iodoacetic Acid: A simpler iodine-containing carboxylic acid.

Uniqueness: this compound is unique due to its specific iodine substitution at the eleventh carbon, which imparts distinct chemical and biological properties

Properties

CAS No.

76998-90-8

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

(E)-11-iodoundec-10-enoic acid

InChI

InChI=1S/C11H19IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+

InChI Key

QYRCYLIYZMESCE-CSKARUKUSA-N

Isomeric SMILES

C(CCCCC(=O)O)CCC/C=C/I

Canonical SMILES

C(CCCCC(=O)O)CCCC=CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.